molecular formula C15H19N3O2 B7359727 N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide

カタログ番号 B7359727
分子量: 273.33 g/mol
InChIキー: UFUCOCMLZWDSMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity as a performance-enhancing drug among athletes due to its ability to increase endurance and fat burning.

作用機序

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide acts as a PPARδ agonist, which activates the transcription of genes involved in lipid metabolism, glucose utilization, and energy expenditure. It also increases the expression of genes encoding for mitochondrial biogenesis and antioxidant enzymes, leading to improved oxidative capacity and reduced oxidative stress. Additionally, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to stimulate the production of fibroblast growth factor 21 (FGF21), a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been reported to increase endurance and exercise capacity in both animal and human studies. It enhances fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy utilization during prolonged exercise. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to reduce body weight and adiposity in obese mice, possibly through increased thermogenesis and decreased lipogenesis.

実験室実験の利点と制限

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide is a useful tool for studying the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several potential directions for future research on N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Another area of focus is its role in cancer prevention and therapy, as PPARδ has been implicated in tumor growth and metastasis. Additionally, the development of more selective PPARδ agonists with fewer side effects could lead to the discovery of novel therapeutic agents for metabolic and cardiovascular diseases.

合成法

The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 2-bromoethylcyclopentane with 1H-indazole-3-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride and the protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The final product is obtained by deprotection of the silyl group with tetra-n-butylammonium fluoride.

科学的研究の応用

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-9-8-10-4-3-7-12(10)16-15(20)14-11-5-1-2-6-13(11)17-18-14/h1-2,5-6,10,12,19H,3-4,7-9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUCOCMLZWDSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=NNC3=CC=CC=C32)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。